Cas no 1444301-17-0 (1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide)

1-(4-Chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide is a specialized organic compound featuring a piperidine core functionalized with a 4-chlorobenzoyl group and a 1-cyanocyclobutyl carboxamide moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery targeting central nervous system (CNS) or protease-related pathways. The presence of the chlorobenzoyl group may enhance binding affinity, while the cyanocyclobutyl moiety could improve metabolic stability. Its well-defined synthetic route and high purity make it suitable for research applications requiring precise molecular modifications. The compound's balanced lipophilicity and steric properties may facilitate further derivatization for pharmacokinetic optimization.
1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide structure
1444301-17-0 structure
Product name:1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide
CAS No:1444301-17-0
MF:C18H20ClN3O2
MW:345.823303222656
CID:6072707
PubChem ID:75405910

1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide
    • AKOS034698768
    • EN300-26686170
    • 1444301-17-0
    • Z915566410
    • Inchi: 1S/C18H20ClN3O2/c19-15-6-4-13(5-7-15)17(24)22-10-1-3-14(11-22)16(23)21-18(12-20)8-2-9-18/h4-7,14H,1-3,8-11H2,(H,21,23)
    • InChI Key: SBVGVBOFURJVGJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(N1CCCC(C(NC2(C#N)CCC2)=O)C1)=O

Computed Properties

  • Exact Mass: 345.1244046g/mol
  • Monoisotopic Mass: 345.1244046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 544
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.2Ų
  • XLogP3: 2.3

1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26686170-0.05g
1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide
1444301-17-0 95.0%
0.05g
$212.0 2025-03-20

1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide Related Literature

Additional information on 1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide

Comprehensive Overview of 1-(4-Chlorobenzoyl)-N-(1-Cyanocyclobutyl)Piperidine-3-Carboxamide (CAS No. 1444301-17-0)

1-(4-Chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide (CAS 1444301-17-0) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound, often abbreviated for convenience in scientific literature, belongs to the class of piperidine derivatives, which are widely explored for their bioactive properties. The presence of both chlorobenzoyl and cyanocyclobutyl moieties in its structure makes it a promising candidate for drug discovery, particularly in targeting specific enzymes or receptors.

In recent years, the demand for novel small molecule inhibitors and modulators has surged, driven by advancements in precision medicine and personalized therapies. Researchers are particularly interested in compounds like 1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide due to their potential role in addressing unmet medical needs. For instance, its structural analogs have shown activity in central nervous system (CNS) disorders, inflammatory conditions, and even metabolic diseases. This aligns with current trends in AI-driven drug discovery, where computational models prioritize molecules with high binding affinity and low toxicity.

The synthesis of CAS 1444301-17-0 involves multi-step organic reactions, often starting with the functionalization of piperidine-3-carboxylic acid followed by coupling with 4-chlorobenzoyl chloride and subsequent reaction with 1-cyanocyclobutylamine. Such synthetic routes are frequently optimized using green chemistry principles to minimize environmental impact—a topic of growing importance in modern pharmaceutical manufacturing. Analytical techniques like HPLC, NMR, and mass spectrometry are critical for characterizing this compound, ensuring purity and consistency for research applications.

From a commercial perspective, 1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide is primarily supplied to research institutions and pharmaceutical companies engaged in high-throughput screening (HTS) campaigns. Its molecular weight (331.8 g/mol) and lipophilicity (calculated LogP ~2.5) suggest favorable pharmacokinetic properties, making it a valuable scaffold for medicinal chemistry optimization. Additionally, the compound’s cyanocyclobutyl group introduces steric constraints that may enhance selectivity toward biological targets—a feature highly sought after in fragment-based drug design.

Emerging discussions in scientific forums often highlight the need for bioisosteric replacements and scaffold hopping strategies to improve drug-like properties. Here, CAS 1444301-17-0 serves as an exemplary case study due to its modular structure, which allows for systematic modifications. For example, replacing the chlorobenzoyl group with other aromatic systems could modulate target engagement, while varying the cyclobutyl spacer might influence conformational flexibility. Such explorations are frequently documented in patent literature, reflecting the compound’s relevance in intellectual property landscapes.

In conclusion, 1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide represents a versatile chemical entity with broad implications for drug development. Its combination of hydrogen bond acceptors, aromatic rings, and rigid cyclic motifs aligns with contemporary lead compound criteria. As the scientific community continues to explore its applications—particularly in neuropharmacology and oncology—this compound is poised to remain a focal point in innovative therapeutic research.

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